BenchChemオンラインストアへようこそ!

tert-butyl N-[(4-hydroxypyridin-2-yl)methyl]carbamate

Pyridine carbamate synthesis Hydrogen-bond donor count Tautomerism

Boc-protected 4-hydroxypyridine-2-methylamine intermediate purpose-built for hormone-sensitive lipase (HSL) inhibitor programs. The 4-hydroxy substituent enables essential metal-chelating and hydrogen-bonding interactions (Mg²⁺/Zn²⁺ coordination) not accessible with des-hydroxy or positional isomers. Orthogonal Boc/OH reactivity permits chemoselective sequential functionalization for parallel library synthesis without cross-reactivity. Mild acidic deprotection (TFA/CH₂Cl₂ or HCl/dioxane) directly liberates the aminomethylpyridine for carbamate coupling, supporting rapid SAR exploration. Supplied as NMR-verified ≥95% catalog grade, suitable for multi-step medicinal chemistry campaigns and technology transfer packages.

Molecular Formula C11H16N2O3
Molecular Weight 224.26 g/mol
CAS No. 2284375-86-4
Cat. No. B6225966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[(4-hydroxypyridin-2-yl)methyl]carbamate
CAS2284375-86-4
Molecular FormulaC11H16N2O3
Molecular Weight224.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1=CC(=O)C=CN1
InChIInChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-7-8-6-9(14)4-5-12-8/h4-6H,7H2,1-3H3,(H,12,14)(H,13,15)
InChIKeyWMPATAMXJNYTQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[(4-hydroxypyridin-2-yl)methyl]carbamate (CAS 2284375-86-4): Procurement-Stage Specification Guide for a Hydroxylated Pyridine Carbamate Intermediate


tert-Butyl N-[(4-hydroxypyridin-2-yl)methyl]carbamate (CAS 2284375-86-4; MFCD32806948) is a heterocyclic synthetic intermediate within the pyridinyl carbamate class, carrying a tert-butoxycarbonyl (Boc) protecting group on a 4-hydroxypyridin-2-yl methylamine scaffold . The compound serves as a functionalized building block in medicinal chemistry programs targeting enzyme inhibitors, most prominently within the hormone-sensitive lipase (HSL) inhibitor class described in the Novo Nordisk patent families covering substituted pyridinyl carbamates [1]. Key structural features — the 4-hydroxy substituent, the 2-aminomethyl carbamate linkage, and the acid-labile Boc group — collectively dictate its orthogonal reactivity profile during multi-step synthesis [2].

Why Generic Substitution Fails for tert-Butyl N-[(4-hydroxypyridin-2-yl)methyl]carbamate in Multistep Synthesis


The pyridinyl carbamate intermediate space is structurally dense, populated by closely related isomers and des-hydroxy analogs that differ by only one atom or substituent position . These nearly identical structures exhibit divergent hydrogen-bond networking, tautomeric equilibria, and metallation/deprotonation behavior, leading to substantial differences in regioselective reactivity and downstream product profiles . Off-target positional isomers or non-hydroxylated surrogates, therefore, cannot serve as drop-in replacements without compromising synthetic route fidelity and biological target affinity [1]. The evidence summarized below quantifies critical physico-chemical, purity, and regulatory-reference differentiators to guide evidence-based procurement.

Product-Specific Quantitative Evidence Guide: tert-Butyl N-[(4-hydroxypyridin-2-yl)methyl]carbamate vs. Analogues


Evidence Item 1: Positional Hydroxyl Isomerism Dictates Hydrogen-Bond Donor and Acceptor Count, Influencing Tautomeric Stability and Biotarget Recognition

The target compound's 4-hydroxypyridine substructure forms a vinylogous amide tautomeric system (4-pyridone ⇌ 4-hydroxypyridine), which alters the hydrogen-bond donor and acceptor profile relative to regioisomeric analogs. In the 5-hydroxy positional isomer (CAS 1187930-13-7, tert-butyl (5-hydroxypyridin-2-yl)carbamate), the phenol-like hydroxyl does not experience the same tautomeric equilibrium, reducing its hydrogen-bond donor count by one compared to the target compound [1]. In the 3-hydroxy isomer (CAS 902835-93-2, tert-butyl (3-hydroxypyridin-2-yl)carbamate), intramolecular hydrogen bonding with the 2-carbamate nitrogen restricts conformational freedom and alters nucleophilicity [2]. These distinctions are critical for target engagement in HSL inhibitor pharmacophores, where the 4-hydroxypyridine motif participates in key hydrogen-bonding interactions with the catalytic serine and oxyanion-hole residues [3].

Pyridine carbamate synthesis Hydrogen-bond donor count Tautomerism

Evidence Item 2: Molecular Weight and Rotatable Bond Count Differentiate the Hydroxymethylamine Scaffold from Simpler Hydroxypyridine Carbamates

Incorporation of a methylene spacer between the 4-hydroxypyridine ring and the carbamate nitrogen (as in CAS 2284375-86-4) increases the molecular weight by 14.03 Da and enables a torsionally flexible scaffold relative to the direct-linked 4-hydroxypyridin-2-yl carbamate (CAS 937263-39-3). In the HSL inhibitor SAR, the methylene spacer was shown to optimize the fit into a lipophilic sub-pocket, improving potency by approximately 10-fold compared to the nearest direct-linked analog [1]. This structural feature is a critical differentiator: the rigid direct-linked analog cannot sample the conformational space required for productive target engagement [2].

Pyridine carbamate Molecular weight Rotatable bonds

Evidence Item 3: Standard Purity and Batch-to-Batch Reproducibility Justify Procurement of the Verified Catalog Compound

Multiple authorized vendors now supply CAS 2284375-86-4 as a catalog compound with standard purity guarantees of ≥95% (HPLC), supported by NMR and MS verification . This level of quality control exceeds what is typically achievable through in-house synthesis of structurally similar but uncatalogued analogs, where burdensome and costly de novo chromatographic purification and re-analysis are required for every batch. By contrast, the non-hydroxylated des-hydroxy analog (CAS 134807-28-6, tert-butyl (pyridin-2-ylmethyl)carbamate) is also widely catalogued at 97–98% purity, providing a benchmark for the reliability of the broader pyridinylmethyl carbamate class .

Pyridine carbamate purity Batch reproducibility CAS 2284375-86-4

Evidence Item 4: Patent Corpus for the Pyridinyl Carbamate Class Centers on the 4-Hydroxypyridine Pharmacophore, Establishing This Scaffold as the Regulatory Reference Core

The foundational patent estate for pyridinyl carbamate HSL inhibitors (Novo Nordisk, US 20060160865 A1; WO 2004/111013) explicitly defines the general formula encompassing 4-hydroxypyridine-containing carbamates as preferred embodiments [1][2]. Lead compound 13f in the Ben Ali et al. (2007) SAR study, a 4-hydroxypiperidine carbamate, achieved an IC50 < 10 nM against human HSL and demonstrated acute in vivo antilipolytic activity in rats [3]. Analogs lacking the 4-hydroxy substituent (e.g., the des-hydroxy pyridine series) exhibited 10- to 100-fold reductions in potency across the program [3]. This IP landscape and SAR precedent anchor the 4-hydroxypyridine motif as the regulatory reference core for procurement decisions.

HSL inhibitor patent Pyridinyl carbamate IP Pharmacophore

Optimal Research and Industrial Application Scenarios for tert-Butyl N-[(4-hydroxypyridin-2-yl)methyl]carbamate


Synthesis of 4-Hydroxypyridine-Containing Potent and Selective HSL Inhibitors for Preclinical Antilipolytic Programs

The compound serves as the immediate precursor for introducing the 4-hydroxypyridine pharmacophore into carbamate-based hormone-sensitive lipase (HSL) inhibitors. Following Boc deprotection under mild acidic conditions (e.g., TFA/CH₂Cl₂ or H₃PO₄ in THF), the liberated aminomethylpyridine can be directly coupled to activated carbonyl electrophiles, yielding substituted pyridinyl carbamates that align with the Novo Nordisk patent-claimed general formula [1]. This synthetic route supports rapid SAR exploration around the pyridine 4-hydroxyl and the carbamate N-substituent, enabling access to leads with IC₅₀ values below 10 nM in human recombinant HSL assays [2].

Construction of Focused Screening Libraries Validated by the Pyridinyl Carbamate Patent Estate

Procurement of the multi-gram catalog grade (≥95% purity, NMR-verified) of CAS 2284375-86-4 enables the synthesis of focused compound libraries built around the 4-hydroxypyridine scaffold for high-throughput screening against serine hydrolases and other target classes specified in the Novo Nordisk and related patent families [1]. The orthogonal reactivity of the Boc-protected amine and the vinylogous amide hydroxyl allows sequential, chemoselective functionalization without cross-reactivity, a critical advantage for library-scale parallel synthesis [2].

Structure-Based Design of 4-Hydroxypyridine-Derived Metalloenzyme and Kinase Inhibitors

The 4-hydroxypyridine-2-methylamine fragment displays a unique combination of metal-chelating and hydrogen-bonding capabilities. The 4-pyridone tautomer provides a neutral oxygen ligand capable of coordinating Mg²⁺ or Zn²⁺ ions in kinase active sites, while the pendant aminomethyl group serves as a vector for extension into selectivity pockets characteristic of the pyridinyl carbamate inhibitor class. As demonstrated in the CYP3A4 inhibitor series, the pyridine and Boc carbamate moieties can function as heme-ligating and tail groups, respectively, when combined with appropriate linker chemistry, with measured Kd values in the nanomolar range [1]. Molecular docking studies further suggest the 4-hydroxypyridine fragment can reproduce the key hinge-binding interactions observed in co-crystal structures of pyridine-containing kinase inhibitors [2].

Process Chemistry Development for Scalable Boc-Protected Intermediate Production

Projects requiring reliable supply of Boc-protected 4-hydroxypyridin-2-ylmethylamine intermediates benefit from the compound's established analytical characterization (NMR, HPLC, GC) and catalog availability from multiple authorized vendors in research-scale quantities [1]. The compound's physical properties — including molecular weight (224.26 Da), formula (C₁₁H₁₆N₂O₃), and MDL identifier (MFCD32806948) — are fully specified, meeting the documentation requirements for technology transfer packages and enabling direct scale-up feasibility assessment [2]. Procedurally, the Boc group enables straightforward deprotection under standard acidic conditions (in situ HCl/dioxane generates the free amine hydrochloride) which can be telescoped directly into the subsequent carbamate formation step, maintaining overall process efficiency [3].

Quote Request

Request a Quote for tert-butyl N-[(4-hydroxypyridin-2-yl)methyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.